2-(4-Chlorobutyl)-1-methyl-1h-imidazole
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Overview
Description
2-(4-Chlorobutyl)-1-methyl-1h-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a chlorobutyl side chain and a methyl group attached to the imidazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobutyl)-1-methyl-1h-imidazole typically involves the alkylation of 1-methylimidazole with 1,4-dichlorobutane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobutyl)-1-methyl-1h-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorobutyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(4-azidobutyl)-1-methyl-1h-imidazole, while oxidation with hydrogen peroxide can produce this compound N-oxide.
Scientific Research Applications
2-(4-Chlorobutyl)-1-methyl-1h-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobutyl)-1-methyl-1h-imidazole involves its interaction with molecular targets such as enzymes or receptors. The chlorobutyl side chain can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromobutyl)-1-methyl-1h-imidazole
- 2-(3-Chloropropyl)-1-methyl-1h-imidazole
- 2-(4-Chlorobutyl)-1,3-dioxolane
Uniqueness
2-(4-Chlorobutyl)-1-methyl-1h-imidazole is unique due to its specific combination of a chlorobutyl side chain and a methyl-imidazole core. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the chlorobutyl group allows for selective nucleophilic substitution reactions, which may not be as feasible with other halogenated analogs.
Properties
Molecular Formula |
C8H13ClN2 |
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Molecular Weight |
172.65 g/mol |
IUPAC Name |
2-(4-chlorobutyl)-1-methylimidazole |
InChI |
InChI=1S/C8H13ClN2/c1-11-7-6-10-8(11)4-2-3-5-9/h6-7H,2-5H2,1H3 |
InChI Key |
PJMBMLQJBPAPQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CCCCCl |
Origin of Product |
United States |
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